molecular formula C12H14N4O B8363234 6-[2-(2-Oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile

6-[2-(2-Oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile

Cat. No.: B8363234
M. Wt: 230.27 g/mol
InChI Key: FCWIEYQHYKGDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2-Oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

6-[2-(2-oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N4O/c13-7-10-1-2-11(15-8-10)3-5-16-6-4-14-9-12(16)17/h1-2,8,14H,3-6,9H2

InChI Key

FCWIEYQHYKGDNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CCC2=NC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (1 eq) was added dropwise to a solution of tert-Butyl (2-{[2-(5-cyanopyridin-2-yl)ethyl]amino}ethyl)carbamate (1 eq) and chloroacetyl chloride (1 eq) in 200 mL of DCM at 0° C. The mixture was stirred at room temperature for 30 minutes and washed with water and brine, dried over anhydrous Na2SO4 and condensed under vacuum. The resulting solid (1.0 g, 2.7 mmol) was added to the mixture of 10 mL TFA and 10 mL of DCM and stirred at RT for 1 hour then concentrated by vacuum. The residue was re-dissolved in CH3CN, K2CO3 was added and the mixture was stirred at RT for 2 hours. The mixture was poured into water and extracted with EtOAc twice. The combined organic layers were concentrated and the residue was purified by flash chromatography (DCM:MeOH=10:1) to afford the title compound 1H-NMR (400 MHz, CDCl3) δ ppm 8.74 (d, J=1.6 Hz, 1H), 7.81-7.83 (m, 1H), 7.31 (d, J=8.0 Hz, 1H), 3.71 (t, J=7.2 Hz, 2H), 3.42 (d, J=7.2 Hz, 2H), 3.24 (t, J=5.6 Hz, 2H), 3.09 (t, J=7.2 Hz, 2H), 2.98 (t, J=5.6 Hz, 2H).
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
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solvent
Reaction Step Two

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